N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide
Description
Historical Context and Discovery
The compound’s development traces to advancements in hybrid molecule design during the early 21st century, when researchers began systematically combining β-carboline frameworks with substituted benzamides to enhance bioactivity. The pyrido[4,3-b]indole core, first characterized in the mid-20th century, gained prominence for its structural resemblance to natural alkaloids like harmane and norharmane. Parallel innovations in benzamide chemistry, particularly the use of 3,4,5-trimethoxy substitutions to improve pharmacokinetic properties, laid the groundwork for this hybrid’s synthesis.
Key synthetic milestones include:
- 2010s : Development of copper cyanide-mediated nucleophilic substitution protocols for introducing fluorine at the 8-position of pyridoindoles.
- 2015–2020 : Optimization of coupling strategies between activated propionyl linkers and trimethoxybenzamide groups, achieving yields >75% under l-proline catalysis.
- 2020s : Application of computational docking to rationalize the compound’s kinase inhibition potential.
Academic Significance in Modern Chemistry
This molecule exemplifies three critical trends in contemporary drug discovery:
- Hybrid Pharmacophore Design : Merging the planar aromaticity of β-carbolines with the hydrogen-bonding capacity of benzamides creates multimodal binding capabilities. The pyridoindole system intercalates with DNA base pairs, while the trimethoxybenzamide moiety engages polar enzyme pockets.
- Stereoelectronic Tuning : Fluorine substitution at C8 modulates electron density across the indole ring, enhancing π-stacking interactions. Methoxy groups at C3/C4/C5 of the benzamide improve solubility without compromising membrane permeability.
- Modular Synthesis : The compound’s three-component architecture (pyridoindole, propionyl spacer, benzamide) enables combinatorial derivatization. Over 50 analogs have been reported since 2020, exploring variations in substituent patterns and linker lengths.
Overview of Research Trends and Focus Areas
Current investigations cluster around three themes:
Emerging data suggest nanomolar IC~50~ values against pancreatic (MIA PaCa-2) and breast (MCF-7) cancer lines, with selectivity indices >10 compared to normal fibroblasts. Structural analyses reveal critical hydrogen bonds between the benzamide carbonyl and Thr140 of CDK2 (bond length: 2.1 Å), rationalizing its kinase inhibitory activity.
Properties
Molecular Formula |
C24H26FN3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26FN3O5/c1-31-20-10-14(11-21(32-2)23(20)33-3)24(30)26-8-6-22(29)28-9-7-19-17(13-28)16-12-15(25)4-5-18(16)27-19/h4-5,10-12,27H,6-9,13H2,1-3H3,(H,26,30) |
InChI Key |
PRZFEDCZXSDWMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: The pyridoindole core is synthesized through a series of reactions, including cyclization and fluorination.
Attachment of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with an appropriate reagent, such as an acyl chloride.
Coupling with Trimethoxybenzamide: The final step involves coupling the pyridoindole intermediate with trimethoxybenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of key cellular processes. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and survival . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Structural Analogs with Pyridoindole Cores
Compounds in share the tetrahydro-2H-pyrido[4,3-b]indole scaffold but differ in substituents:
- Compound 27 : 6,8-Difluoro substitution; Ca/Cb conformational ratio = 56/43.
- Compound 28 : 6-Fluoro-8-trifluoromethyl; Ca/Cb = 67/33.
- Compound 29 : 6,9-Difluoro; Ca/Cb = 67/33.
- Compound 30 : 6-Fluoro-9-methyl; Ca/Cb = 62/36.
Key Differences :
- Fluorine positioning (e.g., 8-F vs. 6,9-diF) alters conformational stability and binding affinity.
Table 1: Pyridoindole-Based Analogs
| Compound | Substituents | Conformational Ratio (Ca/Cb) | Notable Properties |
|---|---|---|---|
| Target Compound | 8-Fluoro | Not reported | High lipophilicity |
| 27 (Ev9) | 6,8-Difluoro | 56/44 | Enhanced metabolic stability |
| 28 (Ev9) | 6-Fluoro-8-CF3 | 67/33 | Steric hindrance |
Analogs with 3,4,5-Trimethoxybenzamide Moieties
, and 10 describe acrylamide derivatives with this pharmacophore:
- Compounds 4a–d (Ev4) : Vary in aromatic amines (o-tolyl, m-tolyl, 4-methoxyphenyl, 4-hydroxyphenyl).
- Melting points: 214–251°C; substituents influence crystallinity and solubility.
- Compounds 2a–c (Ev6) : Chlorophenyl (2a: 3-Cl; 2b: 4-Cl) and p-tolyl (2c) side chains.
Table 2: Trimethoxybenzamide Derivatives
| Compound | Side Chain | Melting Point (°C) | Yield (%) | Key Feature |
|---|---|---|---|---|
| Target Compound | 3-Oxopropyl-pyridoindole | Not reported | — | Fluorine-enhanced stability |
| 4a (Ev4) | o-Tolylamino | 222–224 | — | High crystallinity |
| 2a (Ev6) | 3-Chlorophenylamino | 248–250 | 54.33 | Electron-withdrawing Cl |
Hydrazinyl-Linked Derivatives ()
- Compound 2a (Ev8) : Features a 3-hydroxybenzoyl hydrazine linker; m.p. 241–243°C; IR shows dual C=O stretches (1667, 1638 cm⁻¹).
- Compound 4j (Ev10) : Hydrazinyl linker with 4-hydroxy-3-methoxybenzylidene ; m.p. 226–228°C.
Biological Activity
N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a pyridoindole framework along with a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 394.42 g/mol. The incorporation of fluorine and methoxy groups enhances its biological activity and solubility.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Studies have demonstrated that it can cause cell cycle arrest at the G1/S phase transition, thereby inhibiting tumor growth.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Apoptosis induction |
| MCF-7 (Breast) | 8.4 | Cell cycle arrest |
| HeLa (Cervical) | 6.7 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Inflammatory Response Inhibition
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in cytokine levels compared to controls.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bacteriostatic |
| Escherichia coli | 32 | Bactericidal |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.
- Receptor Modulation : It is hypothesized that it binds to receptors implicated in inflammation and cancer biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
